molecular formula C18H13ClN3NaO6S B12706916 Sodium 3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-5-chloro-4-hydroxybenzenesulphonate CAS No. 93940-51-3

Sodium 3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-5-chloro-4-hydroxybenzenesulphonate

Cat. No.: B12706916
CAS No.: 93940-51-3
M. Wt: 457.8 g/mol
InChI Key: SDXATAAFWMHLKC-UHFFFAOYSA-M
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Description

Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate is a synthetic azo dye compound. It is known for its vibrant color and is used in various applications, including scientific research and industrial processes. The compound has a molecular formula of C18H14ClN3O6SNa and a molecular weight of 457.80 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate typically involves the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine followed by coupling with 5-chloro-4-hydroxybenzenesulfonic acid. The reaction is carried out under acidic conditions, and the resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve consistent quality. The final product is often purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.

    Reduction: Major products include aromatic amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate is used in various scientific research applications, including:

    Chemistry: As a pH indicator and in analytical chemistry for detecting metal ions.

    Biology: In staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Used in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-4-hydroxybenzenesulfonate
  • Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-2-hydroxybenzenesulfonate
  • Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-bromo-4-hydroxybenzenesulfonate

Uniqueness

Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise colorimetric or chemical behavior is required.

Properties

CAS No.

93940-51-3

Molecular Formula

C18H13ClN3NaO6S

Molecular Weight

457.8 g/mol

IUPAC Name

sodium;3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-hydroxybenzenesulfonate

InChI

InChI=1S/C18H14ClN3O6S.Na/c1-9(23)20-13-4-2-3-10-5-6-15(24)17(16(10)13)22-21-14-8-11(29(26,27)28)7-12(19)18(14)25;/h2-8,24-25H,1H3,(H,20,23)(H,26,27,28);/q;+1/p-1

InChI Key

SDXATAAFWMHLKC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])Cl)O.[Na+]

Origin of Product

United States

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